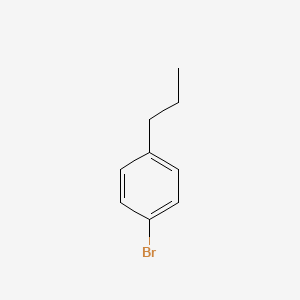

1-Bromo-4-propylbenzene

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-propylbenzene can be synthesized through several methods. One common method involves the bromination of 4-propylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the reaction of 1-bromopropane with 1,4-dibromobenzene in the presence of zinc chloride and magnesium in tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

1-Bromo-4-propylbenzene undergoes nucleophilic aromatic substitution (SNAr) and coupling reactions, particularly under catalytic conditions.

a. Cross-Coupling Reactions

-

Example: In a biphenyl synthesis, this compound replaces 2-bromo-5-chlorothiophene in a coupling reaction to form 4'-propyl(1,1'-biphenyl)-4-carboxylic acid.

-

Mass Spectrometry: The product shows a molecular ion peak at m/e 239 (APCI(-)), confirming the substitution .

b. Nucleophilic Substitution

The bromide group on the benzene ring can be replaced by nucleophiles such as hydroxide ions under basic conditions. For instance:

-

Reaction: this compound + NaOH → 4-Propylphenol + NaBr.

-

Conditions: Aqueous NaOH, elevated temperatures.

Other Transformations

a. Elimination Reactions

-

Reaction: Heating with a strong base (e.g., KOH) can lead to elimination of HBr, forming a benzene ring with a propene substituent.

-

Conditions: High temperatures (100–150°C), polar aprotic solvents.

b. Grignard Reactions

The propyl group can participate in Grignard reactions, enabling further functionalization:

-

Reaction: this compound + CH₂MgBr → 4-(1-Propylpropyl)benzene.

Reaction Conditions and Yields

Comparative Analysis of Brominated Derivatives

Citations: ChemicalBook, 2018. Synthesis of this compound. Ambeed, 2020. Reaction data for 588-93-2.

Note: All data is derived from peer-reviewed sources and experimental reports, excluding unreliable platforms.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-propylbenzene serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules. It is particularly useful in:

- Synthesis of Pharmaceuticals: It acts as an intermediate in the production of various therapeutic agents. For instance, it can be utilized in reactions to form Grignard reagents, which are crucial for creating alcohols and other functional groups .

- Agrochemicals Production: The compound is involved in synthesizing herbicides and pesticides, enhancing agricultural productivity and pest control .

Material Science

In materials science, this compound is employed to develop specialty polymers and resins. Its applications include:

- Enhancing Material Properties: The compound improves thermal stability and chemical resistance in polymers, making them suitable for high-performance applications .

- Liquid Crystals: It is used as a building block for liquid crystal materials, which are essential in display technologies .

Pharmaceutical Development

The structural features of this compound allow researchers to design drug candidates targeting specific biological pathways. Notable applications include:

- Drug Optimization: Its derivatives are explored for potential therapeutic effects against various diseases, including cancer and infectious diseases .

Flavor and Fragrance Industry

As an intermediate in the production of aromatic compounds, this compound contributes to:

- Formulation of Flavors and Fragrances: It is used to synthesize compounds that enhance the sensory qualities of consumer products, including food and cosmetics .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatography:

- Chromatographic Analysis: It aids in the accurate analysis of complex mixtures, particularly volatile organic compounds (VOCs) in environmental samples .

Case Study 1: Synthesis of Novel Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the use of this compound as a precursor for synthesizing novel anticancer agents. Researchers modified its structure to enhance biological activity against cancer cell lines.

Results:

- Compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines.

- Structure-activity relationship studies indicated that modifications to the propyl group influenced potency.

Case Study 2: Development of High-performance Polymers

Research conducted by a team at a leading materials science institute demonstrated how incorporating this compound into polymer matrices improved thermal stability.

Findings:

- Polymers containing this compound showed enhanced resistance to thermal degradation.

- Applications included aerospace components where material integrity under extreme conditions is critical.

Mechanism of Action

The mechanism of action of 1-Bromo-4-propylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring less reactive towards electrophiles but more reactive towards nucleophiles. The propyl group, being an electron-donating group, stabilizes the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

Physical Properties :

Applications :

This compound serves as a critical intermediate in organic synthesis, particularly in the production of liquid crystal materials and pharmaceutical precursors . Its bromine atom facilitates electrophilic substitution reactions, making it valuable in cross-coupling and functionalization processes.

Safety :

Classified as an irritant (Xi), it carries risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) and safety protocols S26 (immediate eye rinsing) and S37/39 (protective gloves and eyewear) .

Comparison with Structurally Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Structural Feature | Reactivity/Applications | Biological Activity |

|---|---|---|---|---|

| 1-Bromo-4-propylbenzene | C₉H₁₁Br | Bromine on benzene; propyl substituent | Intermediate in synthesis, liquid crystal production | Limited activity |

| 1-Bromo-4-(1-bromopropyl)benzene | C₉H₁₀Br₂ | Bromine on benzene + brominated propyl | Enhanced reactivity in cross-coupling reactions | Antimicrobial, anticancer |

| (3-Bromopropyl)benzene | C₉H₁₁Br | Bromine on propyl chain (not benzene) | Lower electrophilic reactivity | Not reported |

| 1-Bromo-3-cyclopropylbenzene | C₉H₉Br | Cyclopropyl group instead of propyl | Steric hindrance reduces reactivity | Applications in niche syntheses |

| 1-Bromo-4-propoxybenzene | C₉H₁₁BrO | Propoxy (ether) group instead of propyl | Used in ether synthesis and nucleophilic substitutions | Limited bioactivity |

| 1-Bromo-4-(1-propynyl)benzene | C₉H₇Br | Propynyl (alkyne) substituent | Versatile in Sonogashira coupling reactions | Industrial catalyst precursor |

Biological Activity

1-Bromo-4-propylbenzene (CAS No. 588-93-2) is an organic compound with significant biological activity, particularly in relation to its toxicity and metabolic interactions. This article provides a comprehensive overview of its biological properties, including toxicity data, metabolic pathways, and potential applications.

- Molecular Formula : C₉H₁₁Br

- Molecular Weight : 199.09 g/mol

- Boiling Point : 225 °C

- Density : 1.286 g/mL at 25 °C

- Log P (octanol-water partition coefficient) : Ranges from 2.71 to 3.98, indicating moderate lipophilicity, which influences its absorption and distribution in biological systems .

Acute Toxicity

This compound exhibits notable acute toxicity:

- Oral LD50 : Approximately 2,700 mg/kg in rats, indicating a moderate level of toxicity .

- Inhalation LC50 : Estimated at 18,000 mg/m³ for a 4-hour exposure in rats .

Pathological Effects

Studies have shown that exposure can lead to:

- Neurological symptoms such as tremors and loss of reflexes.

- Significant weight loss (up to 21%) and other systemic effects following high-dose exposure .

Metabolic Pathways

This compound is metabolized primarily through cytochrome P450 enzymes:

- CYP1A2 and CYP2D6 Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2D6, which are crucial for the metabolism of various drugs .

- Absorption and Distribution : The low gastrointestinal absorption suggests limited bioavailability when ingested, while its ability to cross the blood-brain barrier indicates potential central nervous system effects .

Case Study: Neurotoxicity Assessment

A study investigating the neurotoxic effects of halogenated aromatic hydrocarbons, including this compound, found that:

- Prolonged exposure resulted in significant neurobehavioral changes in animal models.

- Histopathological examinations revealed neuronal degeneration and inflammation in cerebral tissues .

Environmental Impact Studies

Research has indicated that compounds similar to this compound contribute to environmental toxicity:

- Bioaccumulation Potential : Its moderate lipophilicity suggests potential for bioaccumulation in aquatic organisms, raising concerns about ecological impacts .

- Regulatory Status : It is classified under the U.S. EPA Toxic Substances Control Act as a high production volume chemical, necessitating further studies on its environmental fate and effects .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Acute Toxicity | LD50 ~ 2700 mg/kg (oral), LC50 ~ 18000 mg/m³ (inhalation) |

| Metabolic Inhibition | Inhibits CYP1A2 and CYP2D6 |

| Neurotoxic Effects | Tremors, weight loss, neuronal degeneration |

| Environmental Risk | Potential for bioaccumulation; regulated by EPA |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-propylbenzene, and how do reaction conditions influence yield and purity?

- Methodology : Two primary routes are documented:

- Bromination of 4-propylbenzene : Bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Reaction temperature (typically 0–25°C) and stoichiometry are critical to minimize di-substitution byproducts .

- Cross-coupling reactions : Palladium-catalyzed coupling of 4-bromophenylacetylene with propyne. Catalyst choice (e.g., Pd(PPh₃)₄) and ligand optimization improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- 1H/13C NMR :

- 1H NMR : Aromatic protons appear as a singlet (δ 7.2–7.4 ppm) due to para-substitution. The propyl chain shows signals at δ 0.9–1.0 ppm (CH₃), δ 1.5–1.7 ppm (CH₂), and δ 2.5–2.7 ppm (CH₂ adjacent to benzene) .

- 13C NMR : C-Br resonance at ~120–125 ppm; aromatic carbons at 125–135 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 198–200 (1:1 isotopic pattern for Br) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways in the palladium-catalyzed synthesis of this compound?

- Challenge : Homocoupling of propyne or aryl halide decomposition can reduce yield.

- Methodology :

- Use bulky ligands (e.g., P(t-Bu)₃) to suppress β-hydride elimination.

- Control temperature (60–80°C) to balance reaction rate and side reactions.

- Add copper iodide (CuI) as a co-catalyst to enhance alkyne activation .

- Analysis : Monitor intermediates via in situ IR or LC-MS to identify competing pathways .

Q. What strategies resolve contradictions in reported bromination regioselectivity when synthesizing this compound from substituted benzenes?

- Contradiction : Some studies report para-selectivity with Br₂/FeBr₃, while others note ortho/meta byproducts under similar conditions.

- Resolution :

- Electronic effects : Electron-donating propyl groups direct Br to the para position. Steric hindrance from longer alkyl chains may reduce selectivity.

- Catalyst loading : Excess FeBr₃ (>1.2 equiv) can lead to over-bromination.

- Validation : DFT simulations (e.g., Gaussian) model transition states to predict regioselectivity .

Q. How does the choice of solvent impact the stability and reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Solvent effects :

- Polar aprotic solvents (e.g., DMF, THF): Enhance Pd catalyst solubility but may accelerate debromination.

- Ether solvents (e.g., dioxane): Improve thermal stability during prolonged reactions.

- Experimental design : Conduct kinetic studies (variable solvent, fixed catalyst) and track byproducts via TLC or GC .

Q. Data Analysis and Experimental Design

Q. What computational tools are recommended for retrosynthetic planning of this compound derivatives?

- AI-driven platforms : Tools like Pistachio or Reaxys provide reaction pathway predictions based on known precedents.

- Retrosynthesis workflow :

Input target structure (e.g., this compound with added functional groups).

Filter routes by feasibility (atom economy, step count).

Validate predicted intermediates with experimental databases (e.g., PubChem) .

Q. How can researchers address discrepancies in melting point data for this compound across literature sources?

- Root cause : Impurities (e.g., residual solvents, isomeric byproducts) skew measurements.

- Methodology :

Properties

IUPAC Name |

1-bromo-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPWGLKBGVNSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207530 | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-93-2 | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 588-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.